molecular formula C8H8N2S B7875868 1-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

1-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

Cat. No.: B7875868
M. Wt: 164.23 g/mol
InChI Key: ICACXBPCWRJIRB-UHFFFAOYSA-N
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Description

1-Methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione is a heterocyclic organic compound characterized by its unique structure, which includes a pyrrolopyridine core with a methyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors, such as 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and 1,3-dicarbonyl compounds. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems can be employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-Methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has potential as a bioactive molecule in drug discovery, with applications in targeting specific biological pathways.

  • Medicine: The compound's derivatives may exhibit therapeutic properties, making them candidates for the development of new drugs.

  • Industry: Its unique chemical properties can be leveraged in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

1-Methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione can be compared with other similar compounds, such as pyrrolopyridine derivatives and thione-containing heterocycles. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the pyrrolopyridine core and the thione group, which can impart distinct chemical and biological properties.

List of Similar Compounds

  • Pyrrolo[3,4-c]pyridine derivatives

  • Thione-containing heterocycles

  • Indole derivatives

  • 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives

Properties

IUPAC Name

1-methyl-5H-pyrrolo[3,2-c]pyridine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-10-5-3-6-7(10)2-4-9-8(6)11/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICACXBPCWRJIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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